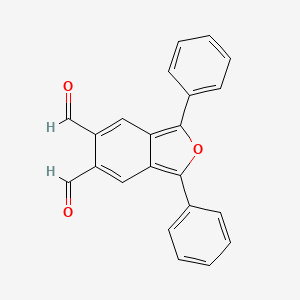
1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is a complex organic compound known for its unique chemical properties and applications. It is a derivative of 1,3-diphenylisobenzofuran, which is widely used as a fluorescent probe and in various chemical reactions. The compound’s structure includes two phenyl groups attached to an isobenzofuran core, with aldehyde groups at the 5 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide to form a lactol intermediate. This intermediate is then subjected to acidic conditions to eliminate water and form 1,3-diphenylisobenzofuran .
This can be achieved through selective oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
Industrial production of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions
Major Products Formed
Oxidation: 1,3-Diphenylisobenzofuran-5,6-dicarboxylic acid
Reduction: 1,3-Diphenylisobenzofuran-5,6-dimethanol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde has several applications in scientific research:
作用機序
The mechanism by which 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde exerts its effects involves its interaction with reactive oxygen species. The compound acts as a fluorescent probe, reacting specifically with singlet oxygen to form endoperoxides. This reaction leads to the formation of 1,2-dibenzoylbenzene, which can be detected using fluorescence spectroscopy . The molecular targets and pathways involved include oxidative stress pathways and cellular signaling mechanisms related to ROS .
類似化合物との比較
Similar Compounds
1,3-Diphenylisobenzofuran: The parent compound, known for its use as a fluorescent probe and in Diels-Alder reactions.
2,5-Diphenyl-3,4-benzofuran: A similar compound with different substitution patterns, used in organic synthesis and materials science.
Uniqueness
1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is unique due to the presence of aldehyde groups at the 5 and 6 positions, which allows for additional functionalization and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
64218-56-0 |
|---|---|
分子式 |
C22H14O3 |
分子量 |
326.3 g/mol |
IUPAC名 |
1,3-diphenyl-2-benzofuran-5,6-dicarbaldehyde |
InChI |
InChI=1S/C22H14O3/c23-13-17-11-19-20(12-18(17)14-24)22(16-9-5-2-6-10-16)25-21(19)15-7-3-1-4-8-15/h1-14H |
InChIキー |
DOYSNJDSLSMSMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=CC=C4)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
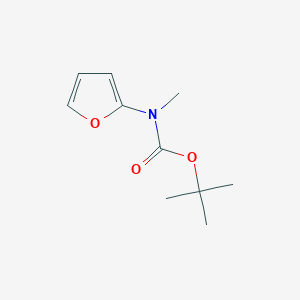

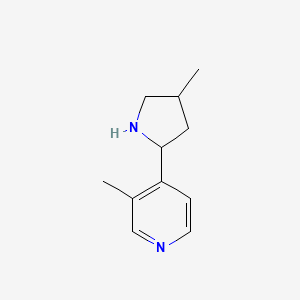
![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
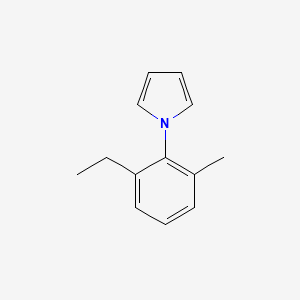
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12877485.png)

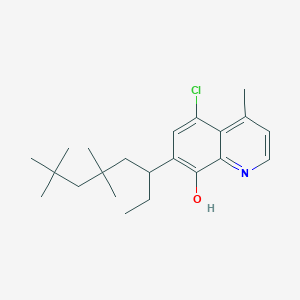
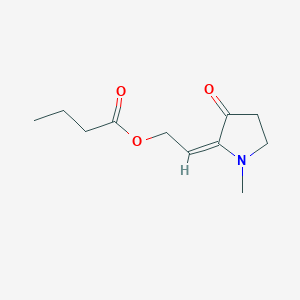
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
